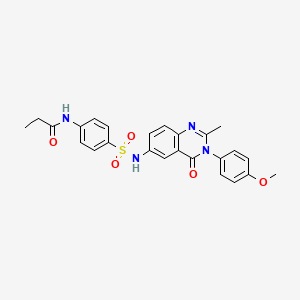

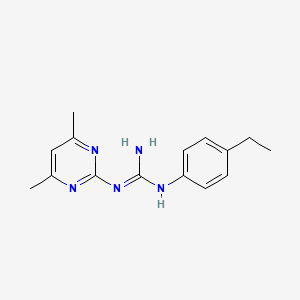

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine , also known by its chemical name (E)-2-[(4,6-dimethylpyrimidin-2-yl)imino]-1-(4-ethylphenyl)imidazolidin-4-one , is a synthetic compound with the molecular formula C₁₇H₁₉N₅O . It falls within the class of guanidine derivatives and exhibits interesting biological properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4,6-dimethylpyrimidin-2-amine with 4-ethylphenyl isocyanate . The resulting intermediate undergoes cyclization to form the imidazolidin-4-one ring. The reaction proceeds under specific conditions and requires careful control of reagents and temperature .

Molecular Structure Analysis

The molecular structure of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine consists of an imidazolidin-4-one core with a 4,6-dimethylpyrimidin-2-yl group and a 4-ethylphenyl group attached. The compound adopts a planar conformation due to resonance effects within the imidazolidin-4-one ring. The guanidine moiety contributes to its biological activity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Its reactivity depends on the functional groups present, particularly the guanidine group. Researchers have explored its potential as a building block for more complex molecules .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Heterocyclic Derivatives

Researchers have explored the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. This process, which involves quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography, results in derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin- 4-one (Shestakov et al., 2011).

Pharmaceutical Compound Synthesis

The compound has been used in the synthesis of pharmaceutical compounds. For instance, in the synthesis of 8-substituted guanines and 6-substituted pteridinones, 4-(Acylamino)-5-nitrosopyrimidines undergo various reactions including Diels–Alder additions, Ene reactions, and condensations depending on the acyl group and reaction conditions (Steinlin & Vasella, 2008).

Anti-Inflammatory Applications

A study on the synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines showcased the potential anti-inflammatory properties of compounds synthesized from reactions involving guanidine hydrochloride (Kumar, Drabu, & Shalini, 2017).

Antibacterial Agent Synthesis

Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents. This involves reacting precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, producing pyran, pyridine, and pyridazine derivatives (Azab, Youssef, & El-Bordany, 2013).

Nonlinear Optical Exploration

The pyrimidine ring's significant distribution in nature, especially in DNA and RNA, has led to the exploration of thiopyrimidine derivatives for applications in medicine and nonlinear optics (NLO). This includes studying structural parameters and electronic properties of these derivatives for potential optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMAWBQAKRHWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2913564.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2913571.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-ethyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2913572.png)

![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)

![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)

amine hydrobromide](/img/no-structure.png)